N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzene-1-sulfonamide
Description
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzene-1-sulfonamide is a fluorinated sulfonamide derivative characterized by a trifluoromethoxy-substituted benzene ring and a highly fluorinated N-substituent. The compound’s structure combines a sulfonamide core with a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group, which confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethoxy and trifluoromethyl groups.
Properties
IUPAC Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6NO4S/c17-15(18,19)14(24,11-4-2-1-3-5-11)10-23-28(25,26)13-8-6-12(7-9-13)27-16(20,21)22/h1-9,23-24H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHMKPYJLBKRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Trifluoromethoxy)benzenesulfonyl Chloride
This intermediate is typically prepared via chlorosulfonation of 4-(trifluoromethoxy)benzene. The reaction employs chlorosulfonic acid under anhydrous conditions at 0–5°C to minimize side reactions. The crude product is purified by fractional distillation or recrystallization, yielding a high-purity sulfonyl chloride.
Key Reaction Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 0–5°C | 85–90 |
| Reaction Time | 4–6 hours | — |
| Solvent | Dichloromethane | — |
Synthesis of 3,3,3-Trifluoro-2-hydroxy-2-phenylpropylamine
This β-hydroxy amine is synthesized through a two-step process:
- Aldol Addition : Trifluoroacetophenone reacts with formaldehyde in the presence of a base (e.g., sodium hydroxide) to form 3,3,3-trifluoro-2-hydroxy-2-phenylpropanal.
- Reductive Amination : The aldehyde intermediate is treated with ammonia and hydrogen gas under catalytic hydrogenation (Pd/C or Raney Ni) to yield the target amine.
Optimization Insights
Sulfonamide Bond Formation
The final step involves coupling 4-(trifluoromethoxy)benzenesulfonyl chloride with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine. The reaction is conducted in acetonitrile or DMF with triethylamine as a base to neutralize HCl byproducts.
Representative Procedure
- Dissolve the amine (1.0 equivalent) in anhydrous acetonitrile.
- Add sulfonyl chloride (1.1 equivalents) dropwise at 0°C.
- Stir for 12–16 hours at room temperature.
- Quench with ice water and extract with ethyl acetate.
- Purify via column chromatography (silica gel, ethyl acetate/hexane = 1:3).
Yield Optimization
| Factor | Impact on Yield |
|---|---|
| Amine Purity | >95% purity required |
| Solvent Choice | DMF improves solubility |
| Stoichiometry | 1.1:1 (sulfonyl chloride:amine) |
Industrial-Scale Production Strategies
Industrial synthesis prioritizes cost efficiency and scalability:
- Continuous Flow Reactors : Enable rapid mixing and heat dissipation during sulfonamide bond formation, reducing reaction times by 40% compared to batch processes.
- Automated Crystallization : Ethanol/water mixtures are used for recrystallization, achieving >99% purity with minimal manual intervention.
- Waste Management : HCl byproducts are neutralized with aqueous NaOH and recycled into chlor-alkali processes.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms purity ≥99%. Residual solvents are quantified via gas chromatography (GC).
Challenges and Mitigation Strategies
- Steric Hindrance : The bulky amine group slows reaction kinetics. Mitigated by using DMF as a solvent to enhance nucleophilicity.
- Moisture Sensitivity : Sulfonyl chloride intermediates are hygroscopic. Reactions are conducted under nitrogen or argon atmospheres.
- Byproduct Formation : Excess sulfonyl chloride leads to disulfonate byproducts. Controlled stoichiometry (1.1:1) minimizes this issue.
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Batch Reactor | Low equipment cost | Longer reaction times | 70–75 |
| Continuous Flow | High throughput | High initial investment | 85–90 |
| Microwave-Assisted | Rapid heating | Limited scalability | 80–85 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Medicine
Antimicrobial Agents: Potential use as an antimicrobial agent.
Cancer Research: Investigation of its effects on cancer cell lines.
Industry
Polymer Synthesis: Use in the synthesis of specialty polymers.
Chemical Manufacturing: Intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzene-1-sulfonamide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoromethyl groups could enhance binding affinity through hydrophobic interactions, while the sulfonamide group could participate in hydrogen bonding.
Comparison with Similar Compounds
Key Observations :
- The target compound’s N-substituent introduces a bulky, fluorinated hydroxypropylphenyl group , which may enhance steric hindrance and influence receptor binding compared to PR17’s planar dihydroquinazolinyl group.
- All compounds feature electron-withdrawing groups (trifluoromethoxy or trifluoromethyl) on the benzene ring, which stabilize the sulfonamide moiety and modulate solubility .
Physicochemical Properties Comparison
Data from PR17 () and inferred properties of the target compound highlight critical differences:
| Property | Target Compound | PR17 |
|---|---|---|
| Melting Point (°C) | Not reported | 161–163 |
| Molecular Weight | 480.36 | 371.3 |
| Lipophilicity (LogP) | Higher (predicted due to trifluoro groups) | Moderate (LogP ~3.5, inferred from analogs) |
| Solubility | Likely low (fluorinated groups reduce polarity) | Low (common for sulfonamides) |
Spectroscopic Data :
- PR17 : UPLC-MS [M + H]⁺ = 372.3; ¹H NMR (DMSO) signals at δ 10.13 (NH), 8.06–7.92 (ArH) .
- Target Compound : Predicted ¹⁹F NMR signals for CF₃ groups (~-60 to -70 ppm) and distinct hydroxyl proton resonance (~5 ppm).
Implications of Substituent Variations
- Fluorination : The trifluoromethoxy group in both the target compound and PR17 enhances metabolic stability and binding affinity to hydrophobic pockets in receptors .
- N-Substituent : The dihydroquinazolinyl group in PR17 may favor planar interactions (e.g., π-stacking), whereas the target’s hydroxypropylphenyl group could enable hydrogen bonding via the hydroxyl moiety.
Biological Activity
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound's structure is characterized by a sulfonamide group attached to a trifluoromethoxybenzene moiety and a trifluoro-2-hydroxy-2-phenylpropyl side chain. Its molecular formula is C16H14F6N1O4S, and it exhibits unique physicochemical properties due to the presence of multiple fluorine atoms, which can influence its biological interactions.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Anticonvulsant Activity : Analogues of the compound have shown significant anticonvulsant effects in animal models, suggesting potential applications in treating epilepsy .
- Anesthetic Properties : Similar compounds in the same class have demonstrated the ability to reduce the minimum alveolar concentration (MAC) of anesthetics like isoflurane without significant hemodynamic side effects .
- GABA(A) Receptor Modulation : Preliminary studies suggest that this compound may enhance GABA(A) receptor activity, which is crucial for its potential anesthetic and anticonvulsant effects .
The biological activity of this compound is thought to arise from several mechanisms:
- Ion Channel Interaction : The compound may interact with voltage-gated ion channels, although specific mechanisms remain to be fully elucidated .
- Liposomal Partitioning : Studies using fluorine NMR have indicated that the aromatic regions of the compound partition into lipid membranes, correlating with its anesthetic activity .
- GABAergic Enhancement : The enhancement of GABA(A) currents in neuronal models suggests that the compound could facilitate inhibitory neurotransmission .
Case Study 1: Anticonvulsant Efficacy
In a study evaluating various analogues of the compound, researchers found that one analogue significantly reduced seizure activity in maximal electroshock (MES) models with a therapeutic index of 10. This highlights the potential for developing effective anticonvulsants based on this chemical structure .
Case Study 2: Anesthetic Properties
Another study focused on the anesthetic properties of related compounds demonstrated that they effectively lowered MAC values for isoflurane while maintaining stable cardiovascular parameters. This suggests a favorable safety profile for potential clinical use in anesthesia .
Table 1: Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | C16H14F6N1O4S |
| Melting Point | Not specified |
| Solubility | Not specified |
| LogP | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
